Methyl 4,6-dichloro-5-nitronicotinate: A Comprehensive Technical Guide for Advanced Synthesis
Methyl 4,6-dichloro-5-nitronicotinate: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Nicotinates
Methyl 4,6-dichloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing groups—two chloro substituents, a nitro group, and a methyl ester—on the pyridine core makes it a versatile scaffold for the construction of complex heterocyclic molecules. The strategic positioning of these functionalities allows for selective, regiocontrolled modifications, rendering it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a detailed exploration of the synthesis, properties, and potential applications of this compound, offering insights into its chemical behavior and utility in modern drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for Methyl 4,6-dichloro-5-nitronicotinate is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 89247-05-2 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂O₄ | [2] |
| Molecular Weight | 249.95 g/mol | [2] |
| Appearance | White to light yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate (predicted) | [3] |
| SMILES | COC(=O)C1=CN=C(C(=C1Cl)[O-])Cl | [2] |
| InChI | InChI=1S/C7H4Cl2N2O4/c1-15-7(12)3-2-10-6(9)5(4(3)8)11(13)14/h2H,1H3 | [2] |
Proposed Synthetic Pathways
Route 1: Nitration of Methyl 4,6-dichloronicotinate
This approach involves the initial synthesis of Methyl 4,6-dichloronicotinate followed by an electrophilic nitration.
Step 1: Synthesis of Methyl 4,6-dichloronicotinate
The precursor, Methyl 4,6-dichloronicotinate, can be synthesized from Methyl 4,6-dihydroxynicotinate via a chlorination reaction.[4]
Experimental Protocol:
-
To a solution of Methyl 4,6-dihydroxynicotinate (1 equivalent) in phosphoryl chloride (POCl₃, excess), add N,N-diethylaniline (1.2 equivalents).
-
Heat the reaction mixture to 120 °C and maintain for 2 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum to remove excess POCl₃.
-
Carefully pour the residue into ice water in batches with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4,6-dichloronicotinate.[4]
Step 2: Nitration of Methyl 4,6-dichloronicotinate
The second step involves the electrophilic nitration of the synthesized dichloronicotinate. The ester and chloro groups are deactivating and meta-directing, while the pyridine nitrogen is also deactivating. The nitration is expected to occur at the C5 position, which is the least deactivated position.[5][6]
Proposed Protocol:
-
In a flask, dissolve Methyl 4,6-dichloronicotinate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of Methyl 4,6-dichloronicotinate, maintaining the temperature below 15 °C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Chlorination of Methyl 4,6-dihydroxy-5-nitronicotinate
An alternative strategy involves the initial nitration of a dihydroxy-nicotinate precursor, followed by chlorination.
Step 1: Synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate
This intermediate can be prepared through the direct nitration and subsequent hydroxylation of methyl nicotinate.[8] The presence of hydroxyl groups activates the ring towards electrophilic substitution.
Proposed Protocol:
-
Dissolve methyl nicotinate in a suitable solvent.
-
Introduce nitric acid under controlled temperature conditions to achieve nitration.[8]
-
Subsequent reaction steps would be required to introduce the hydroxyl groups at the 4 and 6 positions. The specifics of this transformation would require further investigation but could potentially involve oxidation and rearrangement sequences.
Step 2: Chlorination of Methyl 4,6-dihydroxy-5-nitronicotinate
The dihydroxy-nitro intermediate can then be converted to the target compound by chlorination, similar to the synthesis of other dichloropyridines.[3]
Proposed Protocol:
-
Slowly add Methyl 4,6-dihydroxy-5-nitronicotinate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice and extract the product with an appropriate organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity and Synthetic Potential
The chemical reactivity of Methyl 4,6-dichloro-5-nitronicotinate is dictated by its array of functional groups.
-
Nucleophilic Aromatic Substitution: The two chlorine atoms are excellent leaving groups, activated by the electron-withdrawing nitro group and the pyridine nitrogen. This makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a gateway to a diverse library of substituted pyridines.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents such as SnCl₂/HCl, Fe/acetic acid, or catalytic hydrogenation. The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions or by acylation.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid functionality can then be used for amide bond formation or other transformations.
Applications in Drug Development and Agrochemical Synthesis
While specific applications of Methyl 4,6-dichloro-5-nitronicotinate are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its utility as a synthetic intermediate can be inferred from the applications of related compounds.
-
Pharmaceutical Intermediate: The dichloropyridine core is a common feature in many pharmaceutical agents. The ability to selectively functionalize the 4 and 6 positions makes this compound an attractive starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, and antimicrobials.[9] For instance, the related compound Methyl 6-chloro-5-nitronicotinate is used in the synthesis of anticoccidial agents.[10]
-
Agrochemical Intermediate: Substituted pyridines are a cornerstone of modern agrochemicals. Ethyl 4,6-dichloronicotinate, a closely related analogue, is a key intermediate in the synthesis of herbicides and insecticides.[3] The reactive sites on Methyl 4,6-dichloro-5-nitronicotinate allow for the construction of complex molecules with potential herbicidal, fungicidal, or insecticidal properties.
Safety and Handling
Detailed toxicological data for Methyl 4,6-dichloro-5-nitronicotinate is not available. However, based on the reactivity of its functional groups and data for similar compounds like Methyl 6-chloro-5-nitronicotinate, it should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory system.
Conclusion
Methyl 4,6-dichloro-5-nitronicotinate represents a highly versatile and valuable building block for organic synthesis. Although detailed literature on its preparation and properties is scarce, logical and experimentally feasible synthetic routes can be proposed based on well-established pyridine chemistry. Its densely functionalized core, featuring multiple reactive sites, offers significant opportunities for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential.
References
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PubChemLite. (n.d.). Methyl 4,6-dichloro-5-nitronicotinate (C7H4Cl2N2O4). [Link]
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PrepChem. (n.d.). Synthesis of methyl 2,6-dichloronicotinate. [Link]
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RSC Education. (n.d.). Nitration of methyl benzoate | Resource. [Link]
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YouTube. (2024-08-13). Nitration of Methyl Benzoate. [Link]
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YouTube. (2020-08-18). Nitration of Methyl benzoate. [Link]
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YouTube. (2021-03-08). Nitration of methyl benzoate. [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]
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